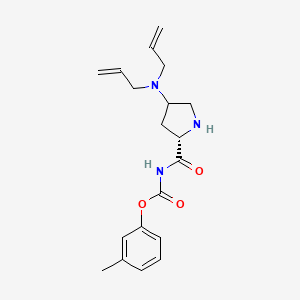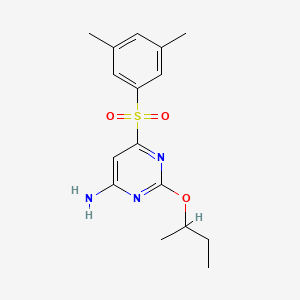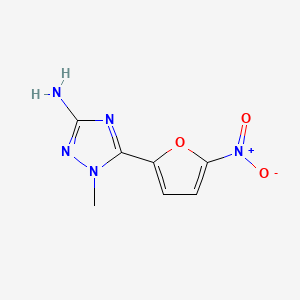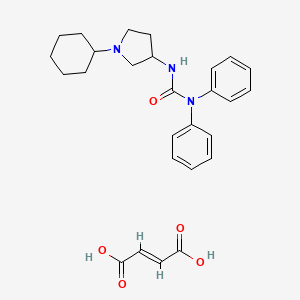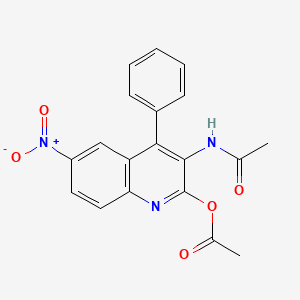
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is a complex organic compound with the molecular formula C19H15N3O5 and a molecular weight of 365.34 g/mol . This compound is characterized by its unique quinoline structure, which is substituted with acetamido, nitro, and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-phenylquinoline, followed by acetylation and subsequent amination to introduce the acetamido group. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-6-nitro-4-phenylquinolin-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetamido-6-nitro-4-phenylquinoline-2-carboxylic acid and acetic acid.
Scientific Research Applications
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-6-nitroquinoline: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylquinoline: Lacks the acetamido and nitro groups, making it less reactive in certain chemical reactions.
6-Nitro-4-phenylquinoline: Lacks the acetamido group, affecting its potential biological activities.
Uniqueness
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is unique due to the presence of all three functional groups (acetamido, nitro, and phenyl) on the quinoline core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
919296-60-9 |
|---|---|
Molecular Formula |
C19H15N3O5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(3-acetamido-6-nitro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15N3O5/c1-11(23)20-18-17(13-6-4-3-5-7-13)15-10-14(22(25)26)8-9-16(15)21-19(18)27-12(2)24/h3-10H,1-2H3,(H,20,23) |
InChI Key |
WVMSKJXYGNBCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


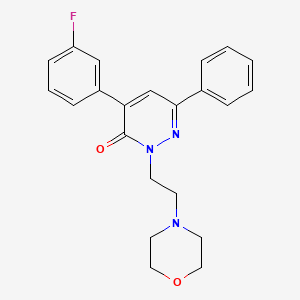
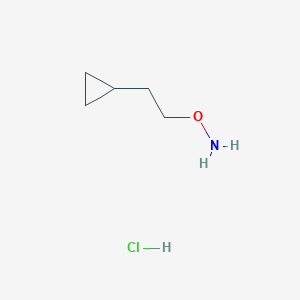
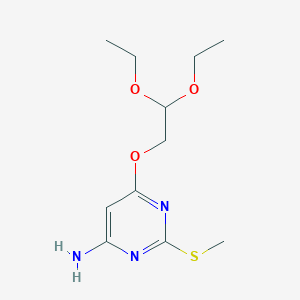
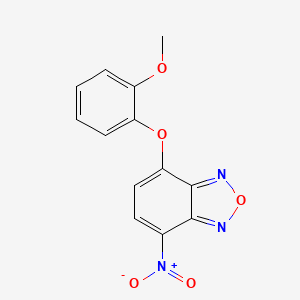

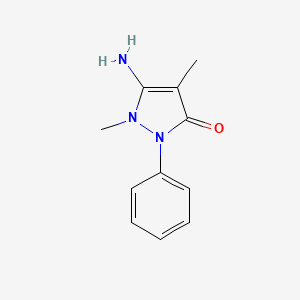
![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
